N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-nitrobenzamide
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Overview
Description
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodiazole intermediate.
Attachment of the Nitrobenzamide Moiety: This step involves the coupling of the nitrobenzamide group to the benzodiazole-piperidine intermediate, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The nitro group in the nitrobenzamide moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The benzodiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the benzodiazole core.
Scientific Research Applications
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE stands out due to its unique combination of a benzodiazole core, a piperidine ring, and a nitrobenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H27N5O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C23H27N5O3/c1-3-27-21-9-8-17(24-23(29)18-6-4-5-7-20(18)28(30)31)14-19(21)25-22(27)15-26-12-10-16(2)11-13-26/h4-9,14,16H,3,10-13,15H2,1-2H3,(H,24,29) |
InChI Key |
AFZUMWDWMGYMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N=C1CN4CCC(CC4)C |
Origin of Product |
United States |
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